molecular formula C26H26N2O3 B12156566 5-(4-Methoxyphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 383903-68-2

5-(4-Methoxyphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12156566
CAS No.: 383903-68-2
M. Wt: 414.5 g/mol
InChI Key: QNHVIRAUOIERIW-UHFFFAOYSA-N
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Description

5H-Pyrazolo[1,5-c][1,3]benzoxazine, 1,10b-dihydro-5-(4-methoxyphenyl)-2-[4-(1-methylethoxy)phenyl]- is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrazolo[1,5-c][1,3]benzoxazine derivatives typically involves the reaction of β-dicarbonyl compounds with 3,5-diamino-4-nitropyrazole . This reaction can be carried out under various conditions, including microwave-assisted palladium-mediated reactions, which offer efficient synthesis with good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and palladium catalysis can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5H-Pyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5H-Pyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain kinases or interact with DNA, leading to anticancer effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique structure, which combines the properties of pyrazole and benzoxazine rings

Properties

CAS No.

383903-68-2

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-(4-propan-2-yloxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H26N2O3/c1-17(2)30-21-14-8-18(9-15-21)23-16-24-22-6-4-5-7-25(22)31-26(28(24)27-23)19-10-12-20(29-3)13-11-19/h4-15,17,24,26H,16H2,1-3H3

InChI Key

QNHVIRAUOIERIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)OC

Origin of Product

United States

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